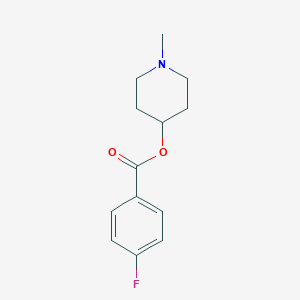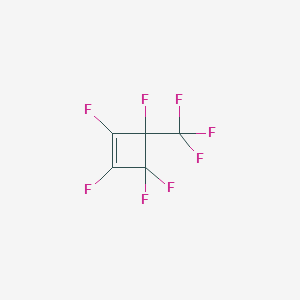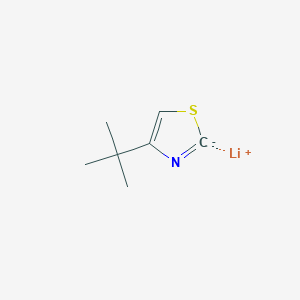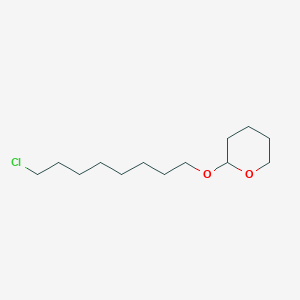
2-(8-chlorooctoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- is a substituted pyran derivative with the molecular formula C13H25ClO2. This compound is characterized by the presence of a tetrahydropyran ring substituted with an 8-chlorooctyl group. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- typically involves the reaction of tetrahydropyran with 8-chlorooctanol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chlorooctyl group to an alkyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium thiocyanate (KSCN) can be employed.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the chlorooctyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
Tetrahydropyran: A simpler analog without the chlorooctyl substitution.
2-Methoxytetrahydropyran: Contains a methoxy group instead of the chlorooctyl group.
2-Tetrahydropyranyl acrylate: Used in the formation of photoresists and as a protected acrylic acid .
Uniqueness: 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- is unique due to the presence of the 8-chlorooctyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
19754-57-5 |
|---|---|
Fórmula molecular |
C13H25ClO2 |
Peso molecular |
248.79 g/mol |
Nombre IUPAC |
2-(8-chlorooctoxy)oxane |
InChI |
InChI=1S/C13H25ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 |
Clave InChI |
KTZCUNASYOHWBD-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCCCCl |
SMILES canónico |
C1CCOC(C1)OCCCCCCCCCl |
| 19754-57-5 | |
Sinónimos |
2-[(8-Chlorooctyl)oxy]tetrahydro-2H-pyran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


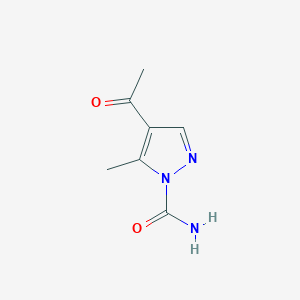
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)
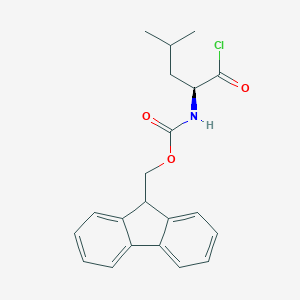
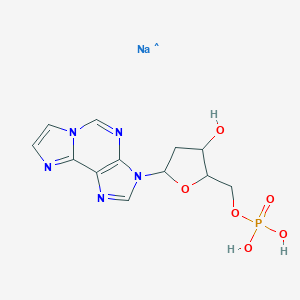
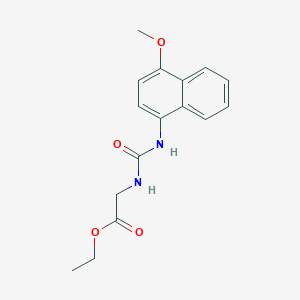
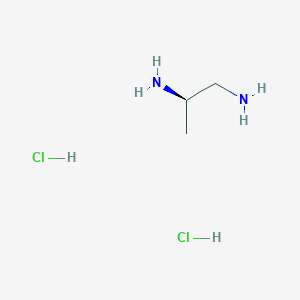
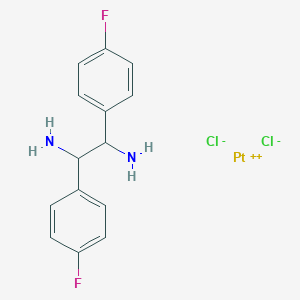
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
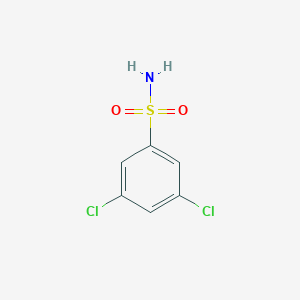
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)
